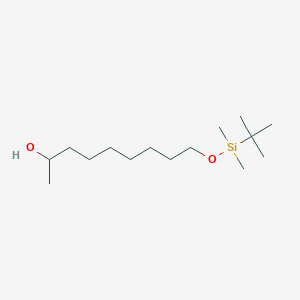

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol is an organic compound with the molecular formula C15H34O2Si and a molecular weight of 274.51 g/mol . It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a nonan-2-ol backbone. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol typically involves the protection of the hydroxyl group of nonan-2-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

Nonan-2-ol+TBDMS-ClBasethis compound

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as distillation and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Acidic conditions or fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.

Major Products Formed

Oxidation: Formation of nonan-2-one or nonanal.

Reduction: Formation of nonane.

Substitution: Formation of nonan-2-ol or other derivatives depending on the substituent.

Aplicaciones Científicas De Investigación

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol is widely used in scientific research, including:

Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.

Biology: In the synthesis of biologically active molecules and natural products.

Medicine: In the development of pharmaceuticals and drug intermediates.

Industry: In the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The TBDMS group can be removed under mild acidic or fluoride conditions, regenerating the free hydroxyl group .

Comparación Con Compuestos Similares

Similar Compounds

9-((Trimethylsilyl)oxy)nonan-2-ol: Similar structure but with a trimethylsilyl (TMS) group instead of TBDMS.

9-((Triisopropylsilyl)oxy)nonan-2-ol: Contains a triisopropylsilyl (TIPS) group.

9-((Methoxymethyl)oxy)nonan-2-ol: Features a methoxymethyl (MOM) protecting group.

Uniqueness

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol is unique due to the steric bulk and stability provided by the TBDMS group. This makes it particularly useful in protecting hydroxyl groups in complex molecules where other protecting groups might fail .

Actividad Biológica

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol, also known by its CAS number 202405-16-1, is a silanol derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility, making it a valuable candidate for various biological applications.

- Molecular Formula : C₁₁H₂₄O₂Si

- Molecular Weight : 216.40 g/mol

- Physical State : Colorless to pale yellow liquid

- Boiling Point : Not specified in available literature

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The TBDMS group facilitates the compound's penetration into lipid membranes, which may enhance its bioavailability and efficacy in various biological systems.

Antimicrobial Activity

Research has indicated that compounds with silanol groups exhibit antimicrobial properties. In particular, this compound has shown potential against various bacterial strains. A study tested its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Cytotoxicity

The cytotoxic effects of this compound were evaluated using human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Case Study 1: Anticancer Potential

A recent study investigated the anticancer properties of this compound in vivo using xenograft models of breast cancer. The compound was administered intraperitoneally at a dosage of 10 mg/kg body weight for four weeks. Results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound in a murine model of induced inflammation. Administration of this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential utility in treating inflammatory diseases.

Propiedades

IUPAC Name |

9-[tert-butyl(dimethyl)silyl]oxynonan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34O2Si/c1-14(16)12-10-8-7-9-11-13-17-18(5,6)15(2,3)4/h14,16H,7-13H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXCYXCPDXCINT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCO[Si](C)(C)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.